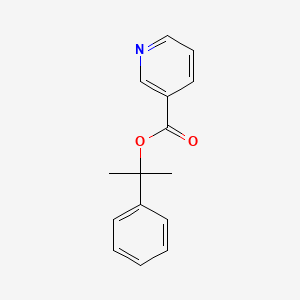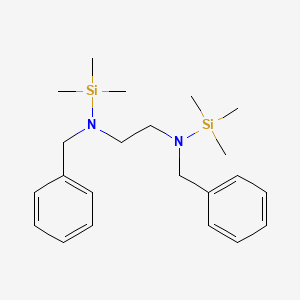
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two benzyl groups and two trimethylsilyl groups attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride and trimethylsilyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and are conducted under an inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or trimethylsilyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and function.
類似化合物との比較
Similar Compounds
N,N’-Dibenzylethylenediamine: Similar structure but lacks the trimethylsilyl groups.
N,N’-Bis(trimethylsilyl)ethylenediamine: Similar structure but lacks the benzyl groups.
N,N,N’,N’-Tetramethylethylenediamine: Different substituents but similar diamine backbone.
Uniqueness
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine is unique due to the presence of both benzyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
113522-44-4 |
|---|---|
分子式 |
C22H36N2Si2 |
分子量 |
384.7 g/mol |
IUPAC名 |
N,N'-dibenzyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H36N2Si2/c1-25(2,3)23(19-21-13-9-7-10-14-21)17-18-24(26(4,5)6)20-22-15-11-8-12-16-22/h7-16H,17-20H2,1-6H3 |
InChIキー |
DNJZDCFSDYYWEY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(CCN(CC1=CC=CC=C1)[Si](C)(C)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)



![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)


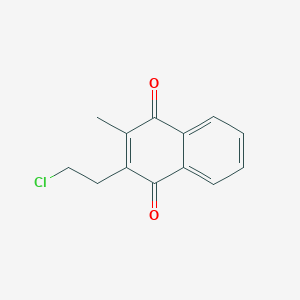
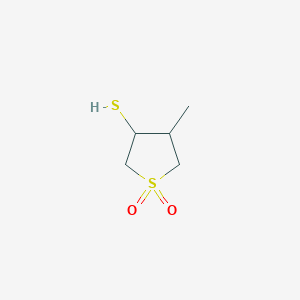
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
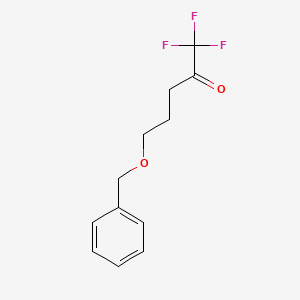
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
